Physicochemical Properties of Simazine-Acetic Acid: A Technical Guide
Physicochemical Properties of Simazine-Acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the physicochemical properties of simazine-acetic acid. Due to the limited availability of specific experimental data for simazine-acetic acid (CAS Number: 125454-26-4) in publicly accessible literature, this document presents the well-documented physicochemical properties of its parent compound, simazine (B1681756). This information serves as a foundational reference, offering insights into the anticipated characteristics of its acetic acid derivative. Furthermore, this guide details the standard experimental protocols for determining key physicochemical parameters, providing a comprehensive resource for researchers. A logical workflow for the characterization of such compounds is also presented in a visual format.
Physicochemical Data
Table 1: Physicochemical Properties of Simazine
| Property | Value | Reference(s) |
| IUPAC Name | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine | [1] |
| CAS Number | 122-34-9 | [1] |
| Molecular Formula | C₇H₁₂ClN₅ | [1][2] |
| Molecular Weight | 201.66 g/mol | [1][2] |
| Physical Description | White crystalline solid | [1][2] |
| Melting Point | 225-227 °C | [1][3] |
| Boiling Point | Decomposes before boiling | [4] |
| Water Solubility | 5 mg/L at 20 °C | [2][5] |
| pKa | 1.62 at 20 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.18 | [2] |
Disclaimer: The data presented in Table 1 is for the parent compound, simazine. Experimental determination is required to ascertain the precise physicochemical properties of simazine-acetic acid.
Experimental Protocols
The following sections detail standard methodologies for the experimental determination of key physicochemical properties of organic compounds like simazine-acetic acid.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [6][7]
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Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Thiele Tube Method [8][9]
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
Water Solubility Determination
Water solubility is the maximum concentration of a compound that can dissolve in water at a given temperature.
Methodology: Shake-Flask Method [10][11]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]
pKa Determination
The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).
Methodology: Potentiometric Titration [12][13]
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[12]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound, representing the ratio of its concentration in an octanol (B41247) phase to its concentration in an aqueous phase at equilibrium.
Methodology: Shake-Flask Method [14][15]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]
Visualizations
Logical Relationship and Characterization Workflow
The following diagram illustrates the relationship between simazine and its derivative, simazine-acetic acid, and outlines a general workflow for the determination of its physicochemical properties.
Caption: Relationship and characterization workflow for Simazine-Acetic Acid.
References
- 1. Simazine | C7H12ClN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simazine | 122-34-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Simazine (Ref: G 27692) [sitem.herts.ac.uk]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. chem.ws [chem.ws]
- 12. youtube.com [youtube.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. acdlabs.com [acdlabs.com]
